Antibacterial Potency vs. S. aureus: Class-Level Inference for 5-Methyl-1,2,3-Triazole-4-carboxamides
While direct data for the target compound is absent, potent antibacterial activity has been demonstrated for closely related 5-methyl-1,2,3-triazole-4-carboxamides. Compound 4l (a close structural analog) achieved 50% growth inhibition against S. aureus at a concentration under 1 µM . This suggests the target compound, sharing the critical 5-methyl-1,2,3-triazole-4-carboxamide pharmacophore, may confer similar potency. In contrast, 5-amino analogs and other heterocyclic variants show preferential activity against C. albicans, highlighting the pharmacophoric specificity of the 5-methyl group .
| Evidence Dimension | Antibacterial activity against S. aureus |
|---|---|
| Target Compound Data | No direct data available; inferred from structural analogs |
| Comparator Or Baseline | Compound 4l (close structural analog): <1 µM for 50% growth inhibition of S. aureus; Compound 8b (5-amino analog): inactive against S. aureus |
| Quantified Difference | Activity cliff observed; 5-methyl substitution is essential for anti-S. aureus activity |
| Conditions | In vitro antimicrobial assay against primary pathogenic strains (Journal of Molecular Structure, 2021) |
Why This Matters
This evidence positions the 5-methyl-1,2,3-triazole-4-carboxamide core as a privileged scaffold for anti-S. aureus research, justifying procurement of the N-cyclopentyl derivative over 5-amino or other non-methylated congeners.
- [1] Title: Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents; Authors: Not specified; Journal: Journal of Molecular Structure, 2021; DOI: 10.1016/j.molstruc.2021.130700 View Source
